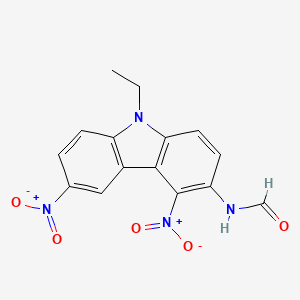![molecular formula C23H29NO6 B14007197 N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine CAS No. 62421-43-6](/img/structure/B14007197.png)
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine: is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety and a trimethoxyisochroman group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine typically involves multiple steps, including the formation of the benzo[1,3]dioxole core and the introduction of the trimethoxyisochroman group. Common synthetic routes may involve:
Formation of the Benzo[1,3]dioxole Core: This can be achieved through a series of reactions starting from catechol and involving various reagents such as formaldehyde and acids.
Introduction of the Trimethoxyisochroman Group: This step may involve the use of methoxy-substituted aromatic compounds and cyclization reactions.
Final Coupling: The final step involves coupling the benzo[1,3]dioxole core with the trimethoxyisochroman group using appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzo[1,3]dioxole core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound’s structure suggests potential biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine:
Drug Development: Due to its unique structure, the compound may be explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine involves its interaction with various molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, which can lead to changes in cellular signaling pathways.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the disruption of microtubule dynamics or other cellular processes.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness:
- The unique combination of the benzo[1,3]dioxole core and the trimethoxyisochroman group in this compound sets it apart from other similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
62421-43-6 |
|---|---|
Formule moléculaire |
C23H29NO6 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethanamine |
InChI |
InChI=1S/C23H29NO6/c1-24(2)9-8-14-10-19-20(29-13-28-19)12-16(14)18-11-15-6-7-17(25-3)22(26-4)21(15)23(27-5)30-18/h6-7,10,12,18,23H,8-9,11,13H2,1-5H3 |
Clé InChI |
IIMBAKIBKFGMAU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC2=C(C=C1C3CC4=C(C(O3)OC)C(=C(C=C4)OC)OC)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


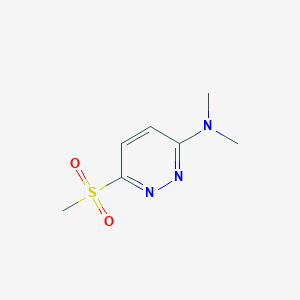
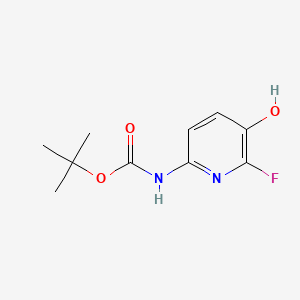

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
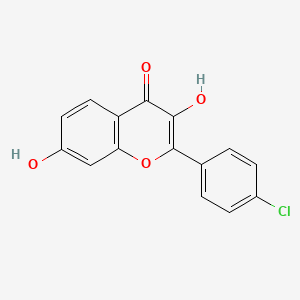



![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
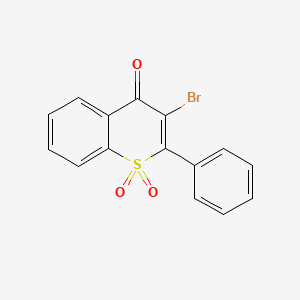
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
